molecular formula C7H7BrFN B13895159 2-(1-Bromoethyl)-5-fluoropyridine

2-(1-Bromoethyl)-5-fluoropyridine

Cat. No.: B13895159
M. Wt: 204.04 g/mol
InChI Key: QRKKQOLMCQMFKC-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-5-fluoropyridine: is an organic compound that belongs to the class of halogenated pyridines This compound features a pyridine ring substituted with a bromoethyl group at the second position and a fluorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromoethyl)-5-fluoropyridine typically involves the halogenation of a precursor pyridine compound. One common method is the bromination of 5-fluoropyridine using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromoethyl)-5-fluoropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Elimination Reactions: Alkenes with a pyridine ring.

    Oxidation and Reduction: Pyridine derivatives with different oxidation states.

Scientific Research Applications

Chemistry: 2-(1-Bromoethyl)-5-fluoropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic targets and the design of novel pharmacophores.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-5-fluoropyridine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    2-Bromo-5-fluoropyridine: Lacks the ethyl group, making it less reactive in certain substitution reactions.

    2-(1-Chloroethyl)-5-fluoropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-(1-Bromoethyl)-3-fluoropyridine: Fluorine atom at a different position, affecting its chemical behavior.

Uniqueness: 2-(1-Bromoethyl)-5-fluoropyridine is unique due to the specific positioning of the bromoethyl and fluorine groups on the pyridine ring. This arrangement imparts distinct reactivity and properties, making it valuable for targeted synthetic applications and research studies.

Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

2-(1-bromoethyl)-5-fluoropyridine

InChI

InChI=1S/C7H7BrFN/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3

InChI Key

QRKKQOLMCQMFKC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)F)Br

Origin of Product

United States

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